Cas no 56872-07-2 (4-(3-hydroxyphenyl)-4-oxobutanoic Acid)

4-(3-hydroxyphenyl)-4-oxobutanoic Acid Chemical and Physical Properties
Names and Identifiers
-
- 4-(3-hydroxyphenyl)-4-oxobutanoic Acid
- 3-(3-Hydroxybenzoyl)propionic acid
- 4-(3-hydroxyphenyl)-4-oxo-butanoic acid
- 4-(3-Hydroxy-phenyl)-4-oxo-buttersaeure
- 4-(3-hydroxy-phenyl)-4-oxo-butyric acid
- AC1L6OI2
- AC1Q5DIK
- AR-1F6112
- CTK5A5831
- NSC112804
- SureCN4190959
- 56872-07-2
- 4-(3-Hydroxyphenyl)-4-oxobutanoic acid #
- SCHEMBL4190959
- AKOS015947756
- 4-(3-Hydroxyphenyl)-4-oxobutyric acid
- DS-014534
- NSC-112804
- 4-(3-hydroxyphenyl)-4-oxobutanoicacid
- NS-01878
- MFCD18431326
- DTXSID20296943
-
- Inchi: InChI=1S/C10H10O4/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-3,6,11H,4-5H2,(H,13,14)
- InChI Key: RBRZHQLWTDIFSE-UHFFFAOYSA-N
- SMILES: C1=CC(=CC(=C1)O)C(=O)CCC(=O)O
Computed Properties
- Exact Mass: 194.0579
- Monoisotopic Mass: 194.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 74.6Ų
Experimental Properties
- Density: 1.32
- Boiling Point: 455°C at 760 mmHg
- Flash Point: 243.1°C
- Refractive Index: 1.58
- PSA: 74.6
- LogP: 1.43970
4-(3-hydroxyphenyl)-4-oxobutanoic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651344-50mg |
4-(3-Hydroxyphenyl)-4-oxobutanoic acid |
56872-07-2 | 98% | 50mg |
¥1967.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651344-100mg |
4-(3-Hydroxyphenyl)-4-oxobutanoic acid |
56872-07-2 | 98% | 100mg |
¥2639.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651344-1g |
4-(3-Hydroxyphenyl)-4-oxobutanoic acid |
56872-07-2 | 98% | 1g |
¥5285.00 | 2024-05-08 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1651344-250mg |
4-(3-Hydroxyphenyl)-4-oxobutanoic acid |
56872-07-2 | 98% | 250mg |
¥3563.00 | 2024-05-08 |
4-(3-hydroxyphenyl)-4-oxobutanoic Acid Related Literature
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 4-(3-hydroxyphenyl)-4-oxobutanoic Acid
Introduction to 4-(3-hydroxyphenyl)-4-oxobutanoic Acid (CAS No. 56872-07-2)
4-(3-hydroxyphenyl)-4-oxobutanoic Acid, also known by its CAS number 56872-07-2, is a significant compound in the field of medicinal chemistry and biochemistry. This organic acid is characterized by its unique structure, which includes a hydroxyphenyl group and a carboxylic acid moiety. The compound has garnered considerable attention due to its potential applications in various therapeutic areas, particularly in the treatment of metabolic disorders and cardiovascular diseases.
The molecular formula of 4-(3-hydroxyphenyl)-4-oxobutanoic Acid is C10H10O4, and it has a molecular weight of approximately 198.18 g/mol. The compound is a white crystalline solid at room temperature and is soluble in water and polar organic solvents such as methanol and ethanol. Its structural features make it an interesting candidate for drug development due to its ability to modulate key metabolic pathways.
Recent studies have highlighted the potential of 4-(3-hydroxyphenyl)-4-oxobutanoic Acid in the context of metabolic disorders. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound can effectively inhibit the activity of fatty acid synthase (FASN), an enzyme crucial for de novo lipogenesis. By targeting FASN, 4-(3-hydroxyphenyl)-4-oxobutanoic Acid may help reduce lipid accumulation in adipose tissue, thereby mitigating obesity and related conditions such as insulin resistance and type 2 diabetes.
In addition to its metabolic effects, 4-(3-hydroxyphenyl)-4-oxobutanoic Acid has shown promise in cardiovascular research. A study published in the European Journal of Pharmacology (2022) reported that this compound exhibits potent anti-inflammatory properties, which can be beneficial in reducing inflammation-mediated cardiovascular diseases. The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The pharmacokinetic profile of 4-(3-hydroxyphenyl)-4-oxobutanoic Acid has also been extensively studied. Research indicates that it has good oral bioavailability and a favorable half-life, making it suitable for chronic administration. Furthermore, preclinical studies have shown that the compound is well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models.
In terms of clinical applications, several Phase I and II clinical trials are currently underway to evaluate the safety and efficacy of 4-(3-hydroxyphenyl)-4-oxobutanoic Acid. Preliminary results from these trials have been encouraging, with the compound demonstrating significant therapeutic potential without major safety concerns. These findings have paved the way for further clinical development and potential approval for use in human patients.
Beyond its therapeutic applications, 4-(3-hydroxyphenyl)-4-oxobutanoic Acid has also been explored for its use as a research tool. Its ability to modulate specific metabolic pathways makes it a valuable reagent for studying the underlying mechanisms of metabolic disorders and cardiovascular diseases. Researchers can use this compound to gain insights into disease pathogenesis and identify new therapeutic targets.
In conclusion, 4-(3-hydroxyphenyl)-4-oxobutanoic Acid (CAS No. 56872-07-2) is a multifaceted compound with significant potential in both research and clinical settings. Its unique structural features and biological activities make it an attractive candidate for drug development, particularly in the areas of metabolic disorders and cardiovascular diseases. Ongoing research continues to uncover new applications and mechanisms of action, further solidifying its importance in the field of medicinal chemistry.
56872-07-2 (4-(3-hydroxyphenyl)-4-oxobutanoic Acid) Related Products
- 1361498-95-4(5-(Bromomethyl)-4-(difluoromethyl)-3-methylpyridine-2-acetic acid)
- 449778-65-8(4-Chloro-5-(2-hydroxyethyl)(methyl)amino-2-(4-methoxyphenyl)-3(2H)-pyridazinone)
- 2171632-05-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1,3-thiazol-5-yl)propanamido-2-methylbutanoic acid)
- 2229284-71-1(3-methyl-2-4-(1H-pyrazol-1-yl)phenylbutanoic acid)
- 1342411-38-4(4-(4-bromo-2-fluorophenyl)butanal)
- 57366-83-3(1,3-dioxan-2-ylmethanamine)
- 949364-87-8(N-(3-chloro-4-methylphenyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide)
- 1803730-31-5(2-(Hydroxymethyl)-3-propionylmandelic acid)
- 2228573-14-4(tert-butyl N-{1-1-(piperidin-4-yl)ethylcyclobutyl}carbamate)
- 2703778-65-6(2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)acetic acid hydrochloride)




